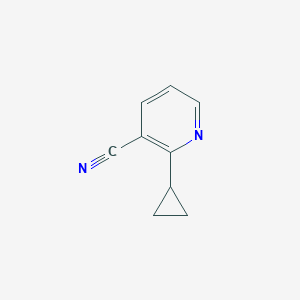

2-Cyclopropylnicotinonitrile

Description

Context within Heterocyclic and Nicotinonitrile Chemistry Research

Heterocyclic compounds, which feature cyclic structures containing at least two different elements as members of the ring, are of paramount importance in chemistry and biology. ijarsct.co.intohoku.ac.jpe-bookshelf.de They form the core structures of numerous natural products, pharmaceuticals, and functional materials. tohoku.ac.jpe-bookshelf.de Within this broad class, pyridines, a six-membered heterocyclic ring with one nitrogen atom, are particularly prevalent in marketed drugs. researchgate.net

Nicotinonitriles, or cyanopyridines, are a subclass of pyridines characterized by a nitrile (-C≡N) group attached to the pyridine (B92270) ring. The nitrile group is a versatile functional group in medicinal chemistry, known for its ability to enhance binding affinity to biological targets and improve the pharmacokinetic properties of drug candidates. nih.gov The linear geometry and small size of the nitrile group allow it to fit well within the binding pockets of enzymes and receptors. nih.gov

2-Cyclopropylnicotinonitrile specifically situates a cyclopropyl (B3062369) group at the second position of the nicotinonitrile scaffold. The incorporation of a cyclopropyl ring, a three-membered carbocycle, is a common strategy in drug design to enhance metabolic stability and modulate the electronic properties of a molecule.

Academic Significance and Research Rationale for this compound

The academic significance of this compound stems from its role as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Research into this compound is driven by the desire to explore novel chemical space and develop new synthetic methodologies.

The rationale for its investigation is multifaceted. The unique combination of the pyridine ring, the nitrile group, and the cyclopropyl substituent creates a molecule with specific steric and electronic properties that can be exploited in various chemical transformations. researchgate.net For instance, the nitrile group can participate in nucleophilic substitution and cyclization reactions, while the cyclopropyl group can influence the reactivity and conformational rigidity of the molecule.

A significant area of interest is its use as an intermediate in the synthesis of inhibitors for enzymes such as human dihydroorotate (B8406146) dehydrogenase (DHODH), a target for autoimmune diseases. acs.orgnih.gov The structural features of this compound make it a valuable precursor for creating compounds that can effectively interact with the active sites of such enzymes.

Overview of Prior Research on Related Cyclopropyl-Pyridines and Nitriles

Prior research on related cyclopropyl-pyridines and nitriles has laid the groundwork for the study of this compound. The synthesis of cyclopropyl-pyridines has been explored through various methods, including cycloaddition and cross-coupling reactions. researchgate.net For example, Suzuki-Miyaura reactions have been successfully employed to couple cyclopropylboronic acid with bromopyridines to form the cyclopropyl-pyridine core. acs.orgnih.govgoogle.com

Research on nitriles in medicinal chemistry has demonstrated their importance in a wide range of pharmaceuticals. nih.gov The nitrile group can act as a bioisostere for other functional groups and can form crucial interactions with biological targets. nih.gov Studies on various nitrile-containing compounds have highlighted their role in inhibiting enzymes like dipeptidyl peptidase IV (DPP-4). nih.gov

Furthermore, palladium-catalyzed α-arylation of cyclopropyl nitriles has been developed as a method to create 1,1-disubstituted aryl cyclopropyl nitriles, which are valuable moieties in biologically active compounds. researchgate.netacs.org This demonstrates the ongoing efforts to develop new synthetic routes involving cyclopropyl nitriles.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 921760-69-2 | C9H8N2 | 144.17 g/mol |

| 4-Cyclopropylnicotinonitrile | 45079566 (CID) | C9H8N2 | 144.17 g/mol |

| 5-Cyclopropylnicotinonitrile | 900802-81-5 | C9H8N2 | 144.17 g/mol |

| 6-Chloro-2-cyclopropylnicotinonitrile | 1774903-75-1 | C9H7ClN2 | 178.62 g/mol |

| 5-Bromo-6-chloro-2-cyclopropylnicotinonitrile | Not Available | C9H6BrClN2 | Not Available |

| Starting Material | Reagents | Product | Yield | Reference |

| 5-bromo-2-chloronicotinonitrile (B1291396) | cyclopropylboronic acid, Pd catalyst | 2-chloro-5-cyclopropylnicotinonitrile | 53% | acs.orgnih.gov |

| 2-amino-5-bromonicotinonitrile (B1290993) | cyclopropylboronic acid, Pd(OAc)2, S-Phos, K3PO4 | 2-amino-5-cyclopropylnicotinonitrile | 71% | google.com |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-6-8-2-1-5-11-9(8)7-3-4-7/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVQUHAHCVFATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726468 | |

| Record name | 2-Cyclopropylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921760-69-2 | |

| Record name | 2-Cyclopropylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Strategies for 2 Cyclopropylnicotinonitrile

Direct Synthetic Routes to 2-Cyclopropylnicotinonitrile

Direct routes to this compound focus on installing the cyclopropyl (B3062369) group onto a pre-formed nicotinonitrile scaffold in a single key step. Palladium- and copper-catalyzed reactions are the most prominent methodologies explored for such transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has become one of the most versatile and widely used methods in modern organic synthesis for forming C-C bonds. libretexts.org The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organometallic coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of this compound. This reaction couples a halogenated nicotinonitrile, such as 2-chloro- or 2-bromonicotinonitrile, with a cyclopropylboron reagent, typically cyclopropylboronic acid or its more stable trifluoroborate salt. nih.gov The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the nitrile group present in the substrate. audreyli.com

The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources. organic-chemistry.org Electron-rich and sterically hindered phosphine ligands, such as tricyclohexylphosphine (PCy₃) or Buchwald's biarylphosphine ligands (e.g., XPhos), are often employed to facilitate the reaction, particularly with less reactive chloro-substituted pyridines. nih.govorganic-chemistry.org A base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), is essential for the transmetalation step. nih.gov The reaction is typically carried out in solvents like toluene, dioxane, or a mixture of an organic solvent and water. audreyli.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Role in Reaction |

|---|---|---|

| Halogenated Precursor | 2-Chloronicotinonitrile | Electrophilic coupling partner |

| Boron Reagent | Cyclopropylboronic Acid or K-cyclopropyltrifluoroborate | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Facilitates C-C bond formation |

| Ligand | Tricyclohexylphosphine (PCy₃) or XPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boron reagent for transmetalation |

| Solvent | Toluene/Water or Dioxane/Water | Solubilizes reactants and reagents |

| Temperature | 80-110 °C | Provides energy to overcome activation barriers |

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed methods could theoretically be employed. The Stille coupling , for instance, involves the reaction of an organohalide with an organotin compound (stannane). nih.gov In this context, 2-chloronicotinonitrile could be reacted with cyclopropyltributylstannane. The catalytic cycle is similar to that of the Suzuki coupling. audreyli.com However, the Stille reaction has a significant drawback: the high toxicity of organotin reagents, which has led to a preference for the less toxic Suzuki coupling in many applications. libretexts.org

Copper-Catalyzed Arylation Conditions

Copper-catalyzed cross-coupling reactions represent a cost-effective alternative to palladium-based systems. While extensively used for forming carbon-heteroatom bonds (e.g., Chan-Lam coupling), copper's use in C-C bond formation with boronic acids is also established, though it can be substrate-dependent. researchgate.net The direct copper-catalyzed coupling of a halogenated nicotinonitrile with cyclopropylboronic acid to form this compound is less documented than palladium-catalyzed routes. Such reactions often require ligands like phenanthroline derivatives and can be sensitive to reaction conditions.

A potential challenge in copper-catalyzed C-C couplings is the competing homocoupling of the boronic acid reagent, which can reduce the yield of the desired cross-coupled product. nih.gov Therefore, careful optimization of reaction parameters would be necessary to develop an efficient copper-catalyzed synthesis for this compound.

Precursor-Based Synthesis and Functionalization

The synthesis of this compound is fundamentally based on the functionalization of a suitable precursor. The choice of precursor is critical and dictates the specific cross-coupling strategy to be employed.

Synthesis from Halogenated Nicotinonitrile Precursors

The most direct and common precursors for synthesizing this compound are halogenated nicotinonitriles. 2-Chloronicotinonitrile (also known as 2-chloro-3-pyridinecarbonitrile) is a commercially available and frequently used starting material. 2-Bromonicotinonitrile is also a viable, often more reactive, alternative.

The synthesis begins with the selection of one of these precursors, which then undergoes a cross-coupling reaction as described in section 2.1.1. The halogen atom at the 2-position of the pyridine (B92270) ring serves as the leaving group in the oxidative addition step of the palladium catalytic cycle. The reactivity of the halide typically follows the order I > Br > Cl, meaning that chloro-substituted pyridines are the least reactive and often require more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to achieve good conversion. nih.govorganic-chemistry.org

Cyclization Reactions in the Formation of Nicotinonitrile Scaffolds

The formation of the core nicotinonitrile scaffold is often accomplished through well-established cyclization reactions. These methods provide a reliable foundation for the synthesis of a wide array of substituted pyridines, including this compound. Two prominent examples of such reactions are the Thorpe-Ziegler cyclization and the Hantzsch pyridine synthesis.

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles, catalyzed by a base, which, after hydrolysis, yields a cyclic ketone. In the context of nicotinonitrile synthesis, a modified approach involving the condensation of an α,β-unsaturated nitrile with a compound containing an active methylene group can lead to the formation of the pyridine ring. This method is particularly useful for creating highly substituted nicotinonitrile derivatives. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and subsequent aromatization to yield the final nicotinonitrile product researchgate.netwikipedia.orgscribd.comresearchgate.netchem-station.com.

The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate. This reaction initially produces a dihydropyridine derivative, which is then oxidized to the corresponding pyridine wikipedia.orgchemtube3d.comyoutube.comresearchgate.netnih.gov. While the classical Hantzsch synthesis is primarily used for preparing pyridine-3,5-dicarboxylates, modifications of this reaction can be employed to synthesize a variety of substituted pyridines. For the synthesis of a 2-cyclopropyl derivative, cyclopropanecarboxaldehyde could potentially be used as the aldehyde component.

Another relevant cyclization strategy is the Gewald aminothiophene synthesis , which, although primarily for thiophenes, can provide precursors that are subsequently converted to nicotinonitriles. This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene wikipedia.orgresearchgate.netnih.govmdpi.comumich.edu. These aminothiophenes can then undergo further transformations to construct the desired nicotinonitrile ring.

| Reaction Name | Key Reactants | General Product | Relevance to this compound |

|---|---|---|---|

| Thorpe-Ziegler Cyclization | Dinitriles or related precursors | Substituted 3-aminopyridines | A versatile method for constructing the core pyridine ring with potential for substitution at the 2-position. |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Substituted dihydropyridines (then oxidized to pyridines) | Cyclopropanecarboxaldehyde can be used as a starting material to introduce the cyclopropyl group. |

| Gewald Aminothiophene Synthesis | Ketone/Aldehyde, α-cyanoester, Sulfur | 2-Aminothiophenes | Provides functionalized precursors that can be further elaborated to form the nicotinonitrile ring. |

Advanced Synthetic Methodologies

In recent years, advanced synthetic methodologies have emerged that offer significant advantages over traditional methods, including improved efficiency, milder reaction conditions, and enhanced control over selectivity. These modern techniques are highly applicable to the synthesis of complex molecules like this compound.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This methodology can be applied to the synthesis of this compound through several potential pathways. One approach involves the radical-mediated installation of the cyclopropyl group onto a pre-existing nicotinonitrile scaffold. Alternatively, a photoredox-catalyzed cyclization reaction could be envisioned, where a radical cyclization cascade leads to the formation of the pyridine ring with the desired substitution pattern. For instance, a vinyl radical, generated via a photoredox-promoted process, could undergo a cascade annulation with an appropriate precursor to construct the nicotinonitrile ring system nih.gov. The use of a suitable photocatalyst, such as an iridium or ruthenium complex, allows for the efficient conversion of light energy into chemical reactivity.

| Strategy | Key Intermediates | Potential Advantages |

|---|---|---|

| Cyclopropyl Radical Addition | Cyclopropyl radical | Direct installation of the cyclopropyl group onto the nicotinonitrile core. |

| Radical Cascade Annulation | Vinyl radical | Construction of the substituted pyridine ring in a single, efficient step. |

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous benefits for the production of fine chemicals and active pharmaceutical ingredients (APIs) soci.orgdigitellinc.commdpi.com. These advantages include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scalability. The synthesis of this compound can be significantly optimized using flow chemistry. For example, a multi-step synthesis could be telescoped into a continuous process, minimizing the need for isolation and purification of intermediates. Furthermore, reaction parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher yields and purities. The in-situ generation of reactive intermediates, a common feature of flow chemistry, can also be exploited to improve the efficiency of the synthesis.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. For the synthesis of nicotinonitrile derivatives, nitrilase enzymes (EC 3.5.5.1) are particularly relevant. These enzymes can hydrolyze nitriles directly to the corresponding carboxylic acids and ammonia nih.govmdpi.comresearchgate.netnih.govdntb.gov.ua. While this is the reverse of the desired transformation for nitrile synthesis, understanding the substrate scope of nitrilases can inform the design of biocatalytic routes to nicotinonitrile precursors. For instance, a nitrilase could be used to resolve a racemic mixture of a chiral nitrile precursor, or in a retro-biosynthesis approach, to identify potential enzymatic pathways for the formation of the nitrile group. Research into nitrilases from various microbial sources continues to expand their synthetic utility.

| Organism | Biocatalyst Type | Substrate | Product | Reported Productivity/Yield |

|---|---|---|---|---|

| Gordonia terrae MTCC8139 | Hyper induced whole cell nitrilase | 3-Cyanopyridine | Nicotinic acid | 15.3 g/h/g dcw nih.gov |

| Acidovorax facilis 72W (expressed in E. coli) | Immobilized whole cells | 3-Cyanopyridine | Nicotinic acid | Space–time yield of 1576 g/(L·d) mdpi.com |

| Rhodococcus rhodochrous J1 | Resting cells | 3-Cyanopyridine | Nicotinic acid | High conversion under optimized conditions nih.gov |

Direct C-H activation has emerged as a powerful tool for the functionalization of organic molecules, avoiding the need for pre-functionalized starting materials and thus improving atom economy. For the synthesis of this compound, a C-H activation strategy could be employed to directly install the cyclopropyl group onto the C2 position of a pyridine-3-carbonitrile (nicotinonitrile) precursor. Palladium-catalyzed C-H activation has been shown to be effective for the direct cyclopropylation of various heterocycles nih.govnih.govresearchgate.netresearchgate.net. This approach would involve the use of a suitable palladium catalyst and a cyclopropyl source, such as a cyclopropyl halide or boronic acid. The regioselectivity of the C-H activation is a critical aspect and can often be controlled by the choice of directing groups or ligands.

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic routes. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the energetics and transition states of the key reaction steps researchgate.netresearchgate.netnih.govescholarship.org.

For cyclization reactions like the Thorpe-Ziegler synthesis, the mechanism involves the base-catalyzed deprotonation of an active methylene group, followed by nucleophilic attack on a nitrile, leading to a cyclic enamine intermediate. Subsequent tautomerization and aromatization yield the final nicotinonitrile product.

In photoredox-catalyzed reactions, the mechanism typically begins with the photoexcitation of the catalyst, which then engages in a single-electron transfer (SET) process with a substrate to generate a radical ion. This radical ion can then undergo a variety of transformations, such as fragmentation or addition to another molecule, to propagate the reaction. The catalytic cycle is closed by another SET process that regenerates the ground state of the photocatalyst. For the synthesis of this compound, a plausible mechanism could involve the photoredox-mediated generation of a cyclopropyl radical, which then adds to the nicotinonitrile ring.

The mechanism of C-H activation often involves the coordination of the palladium catalyst to the pyridine nitrogen, followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. This intermediate can then undergo reductive elimination with a cyclopropyl coupling partner to form the desired product and regenerate the active catalyst.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, while not extensively detailed in publicly available literature, can be achieved through established cross-coupling methodologies. The optimization of reaction conditions is crucial for maximizing yield and purity. Plausible synthetic routes, primarily the Suzuki-Miyaura and Negishi cross-coupling reactions, involve the coupling of a 2-halonicotinonitrile with a cyclopropyl-metallic reagent. Research on analogous reactions provides a strong basis for the optimization of these syntheses.

Key parameters that significantly influence the outcome of the cross-coupling reaction include the choice of catalyst, ligand, base, and solvent system, as well as the reaction temperature and duration. For the synthesis of this compound, a likely starting material is 2-chloronicotinonitrile or 2-bromonicotinonitrile, which would be reacted with a cyclopropylboronic acid derivative (in a Suzuki-Miyaura coupling) or a cyclopropylzinc reagent (in a Negishi coupling).

Optimization studies on similar heteroaryl systems have demonstrated that palladium-based catalysts are highly effective. For instance, the combination of a palladium(II) acetate catalyst with a bulky, electron-rich phosphine ligand often leads to high yields in the coupling of heteroaryl halides. The choice of base is also critical, with inorganic bases such as potassium carbonate or potassium phosphate being commonly employed to facilitate the transmetalation step in the catalytic cycle.

The solvent system plays a vital role in ensuring the solubility of the reactants and catalyst, as well as in influencing the reaction rate. A mixture of an organic solvent, such as toluene or dioxane, with an aqueous solution of the base is a common practice in Suzuki-Miyaura couplings. For Negishi couplings, anhydrous ethereal solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are typically used.

The reaction temperature is another important variable to consider. While some modern catalytic systems can facilitate cross-coupling at room temperature, elevated temperatures are often required to achieve a reasonable reaction rate and high conversion, particularly with less reactive chlorides.

The following interactive data table summarizes the typical effects of varying key reaction parameters on the yield of the target product in a hypothetical Suzuki-Miyaura coupling for the synthesis of this compound. The data is compiled from optimization studies of similar cross-coupling reactions involving heteroaryl halides and cyclopropylboronic acids.

Further research findings indicate that for Negishi couplings, the nature of the organozinc reagent is also a key factor. The use of freshly prepared cyclopropylzinc bromide, for instance, has been shown to be highly effective in the coupling with various aryl halides, leading to high yields and fast reaction rates. Nickel-based catalysts have also emerged as a powerful alternative to palladium for certain cross-coupling reactions, sometimes offering improved reactivity and selectivity, especially for challenging substrates. The optimization of a nickel-catalyzed Negishi coupling would involve screening different nickel sources (e.g., NiCl₂·glyme) and ligands (e.g., terpyridine). nih.gov

Ultimately, the optimal conditions for the synthesis of this compound would be determined by a systematic screening of the aforementioned parameters to identify the combination that provides the highest yield and purity of the desired product.

Derivatization and Analogue Synthesis of 2 Cyclopropylnicotinonitrile

Synthesis of Halogenated 2-Cyclopropylnicotinonitrile Analogues

Halogenated pyridines are crucial intermediates in organic synthesis, serving as precursors for a multitude of cross-coupling reactions and nucleophilic substitutions. The introduction of a halogen atom onto the this compound core significantly enhances its synthetic utility.

2-Chloro-5-cyclopropylnicotinonitrile

The synthesis of 2-chloro-5-cyclopropylnicotinonitrile can be envisaged through several synthetic routes, drawing parallels from established methods for the preparation of analogous 2-chloronicotinonitrile derivatives. A plausible approach involves the chlorination of a suitable precursor, such as a 5-cyclopropyl-2-hydroxynicotinonitrile or a related N-oxide derivative.

One potential pathway could start from a cyclopropyl-substituted precursor, which is then subjected to chlorination. For instance, a common method for the synthesis of 2-chloropyridines is the treatment of the corresponding 2-hydroxypyridine (B17775) with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). Therefore, the synthesis could conceptually proceed as outlined in the table below.

| Step | Reaction | Reagents and Conditions |

| 1 | Synthesis of 5-cyclopropyl-2-hydroxynicotinonitrile | Cyclopropanation of a suitable pyridine (B92270) precursor followed by introduction of the nitrile and hydroxyl groups. |

| 2 | Chlorination | Treatment with phosphorus oxychloride (POCl₃) or a similar chlorinating agent. |

2-Chloro-6-cyclopropylnicotinonitrile (B1391003)

The synthesis of 2-chloro-6-cyclopropylnicotinonitrile can be approached using modern cross-coupling methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. A feasible strategy would involve the coupling of a dihalopyridine with a cyclopropylboronic acid derivative.

A regioselective Suzuki coupling reaction could be employed, starting from 2,6-dichloronicotinonitrile. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to achieve selective substitution at one of the chloro positions. Chelation control, where a nearby functional group directs the catalyst to a specific position, can be a key factor in achieving high regioselectivity.

| Step | Reaction | Reagents and Conditions |

| 1 | Regioselective Suzuki-Miyaura Coupling | 2,6-Dichloronicotinonitrile, cyclopropylboronic acid, palladium catalyst (e.g., PXPd2), base (e.g., K₂CO₃), in a suitable solvent. |

This approach offers a direct and efficient route to 2-chloro-6-cyclopropylnicotinonitrile, leveraging the well-established power of palladium catalysis in pyridine chemistry.

Functional Group Transformations on the Nicotinonitrile Core

Beyond halogenation, the nicotinonitrile core can undergo a variety of functional group transformations to introduce new functionalities and create a diverse library of derivatives.

Introduction of Amine Functionalities (e.g., 2-amino-5-cyclopropylnicotinonitrile)

The introduction of an amino group can be achieved through nucleophilic aromatic substitution (SₙAr) on a suitable halogenated precursor. For instance, 2-chloro-5-cyclopropylnicotinonitrile could serve as an excellent substrate for amination.

The synthesis of related 2-amino-5-chloropyridine (B124133) derivatives has been reported, providing a template for this transformation. The reaction typically involves treating the chloropyridine with ammonia (B1221849) or a protected amine source in the presence of a catalyst or under elevated temperatures and pressures.

| Step | Reaction | Reagents and Conditions |

| 1 | Nucleophilic Aromatic Substitution | 2-Chloro-5-cyclopropylnicotinonitrile, ammonia (or a surrogate), potentially with a catalyst, in a suitable solvent. |

Alternatively, the synthesis of 2-aminobenzonitriles has been achieved via a multi-step sequence involving chlorination, conversion to an acid chloride, amination to an amide, and subsequent dehydration. A similar pathway could be adapted for the synthesis of 2-amino-5-cyclopropylnicotinonitrile.

Nitrile Group Transformations

The nitrile group is a versatile functional handle that can be converted into a range of other functionalities, including amides, carboxylic acids, and primary amines.

Hydrolysis to Amides and Carboxylic Acids: The hydrolysis of nitriles is a fundamental transformation in organic chemistry. Under controlled conditions, typically with acid or base catalysis, the nitrile group can be partially hydrolyzed to a primary amide (2-cyclopropylnicotinamide). More vigorous conditions, such as prolonged heating in strong acid or base, will lead to complete hydrolysis to the corresponding carboxylic acid (2-cyclopropylnicotinic acid).

| Transformation | Reagents and Conditions | Product |

| Partial Hydrolysis | Mild acid or base (e.g., HCl at 40°C) | 2-Cyclopropylnicotinamide |

| Complete Hydrolysis | Strong acid or base with heating | 2-Cyclopropylnicotinic acid |

Reduction to Primary Amines: The nitrile group can be readily reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which would yield (2-cyclopropylpyridin-3-yl)methanamine. Another common method is reductive amination, which involves the formation of an imine followed by reduction.

| Transformation | Reagents and Conditions | Product |

| Reduction | Lithium aluminum hydride (LiAlH₄) followed by aqueous workup. | (2-Cyclopropylpyridin-3-yl)methanamine |

Oxidation and Reduction Reactions on the Pyridine Ring and Cyclopropyl (B3062369) Group

The pyridine ring and the cyclopropyl group can also be subjected to oxidation and reduction reactions, leading to further diversification of the this compound scaffold.

Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. The resulting this compound N-oxide would have altered electronic properties and could serve as a precursor for further functionalization, particularly at the positions ortho and para to the N-oxide group.

| Transformation | Reagents and Conditions | Product |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) or H₂O₂ with a catalyst. | This compound N-oxide |

Reduction of the Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions. This typically requires a catalyst such as platinum, palladium, or rhodium on a solid support, and is often carried out under a hydrogen atmosphere at elevated pressure. This would transform the aromatic pyridine core into a saturated heterocyclic system.

Reactions of the Cyclopropyl Group: The cyclopropyl group is a strained three-membered ring that can undergo ring-opening reactions under certain conditions, often catalyzed by transition metals. However, it is generally stable to many common reagents. Its stability would likely be maintained during many of the transformations on the pyridine ring and nitrile group.

Structural Diversification via Ring Modifications and Substitutions

A primary avenue for the structural diversification of this compound involves modifications to both the pyridine and cyclopropyl rings. These alterations are crucial for exploring the structure-activity relationships of its derivatives.

Incorporation into Fused Heterocyclic Systems (e.g., Pyrazole (B372694) Derivatives)

The nitrile group of this compound serves as a key functional handle for the construction of fused heterocyclic systems. One of the most explored transformations is the synthesis of pyrazole-fused derivatives. The general approach involves the reaction of the nicotinonitrile with a hydrazine (B178648) derivative. This reaction typically proceeds through a condensation reaction followed by cyclization to yield a pyrazolo[3,4-b]pyridine core.

While specific examples starting directly from this compound are not extensively documented in publicly available literature, the synthesis of pyrazole derivatives from structurally similar compounds, such as 2-cyclopropyl- nih.govresearchgate.net-naphthyridine-3-carboxylic acid ethyl ester, provides a proof of concept for this synthetic strategy. In such cases, the ester is first converted to a hydrazide, which then undergoes cyclization to form the pyrazole ring. It is plausible that this compound could be transformed into an intermediate that is amenable to a similar cyclization with hydrazine to form a fused pyrazole system. The reaction conditions for such transformations often involve heating in a suitable solvent, sometimes in the presence of a catalyst.

The resulting fused pyrazole derivatives offer a rigid scaffold with distinct electronic and steric properties compared to the parent molecule. These modifications can significantly influence the compound's interaction with biological targets.

| Starting Material Analogue | Reagents | Fused Heterocyclic System |

| 2-cyclopropyl- nih.govresearchgate.net-naphthyridine-3-carboxylic acid ethyl ester | 1. Hydrazine hydrate2. Acetylacetone | Pyrazole-fused naphthyridine |

Substitutions on the Cyclopropyl Moiety

The cyclopropyl group of this compound is another site for structural modification, although it is generally more challenging to functionalize than the pyridine ring. The high s-character of the C-C bonds in the cyclopropane (B1198618) ring imparts a degree of unsaturation and makes it susceptible to certain chemical transformations.

Research into the metabolism of drugs containing cyclopropyl groups has shown that this moiety can undergo oxidative metabolism, leading to hydroxylated derivatives or even ring-opened products. While not a synthetic strategy per se, this metabolic pathway highlights the potential for targeted oxidation of the cyclopropyl ring to introduce new functional groups. Synthetic methods for the direct functionalization of cyclopropanes often involve radical reactions or transition-metal-catalyzed C-H activation, though these methods can sometimes suffer from a lack of regioselectivity.

A more common approach to introduce diversity at the cyclopropyl position is to synthesize analogues with substituted cyclopropyl groups from the outset. This involves using a substituted cyclopropyl precursor during the initial synthesis of the nicotinonitrile framework. This "de novo" approach allows for the introduction of a wide range of substituents, such as alkyl, aryl, or functional groups, onto the cyclopropyl ring.

| Modification Strategy | Potential Outcome |

| Oxidative Metabolism | Hydroxylated cyclopropyl derivatives |

| C-H Activation | Direct functionalization of the cyclopropyl ring |

| De Novo Synthesis | Introduction of various substituents on the cyclopropyl ring |

Synthesis of Chiral Analogues and Stereoselective Approaches

The presence of a cyclopropyl ring in this compound introduces the possibility of stereoisomerism if the ring is disubstituted. Furthermore, the synthesis of chiral analogues, where stereocenters are introduced elsewhere in the molecule, is an important strategy for developing compounds with improved biological activity and selectivity.

The stereoselective synthesis of cyclopropanes is a well-established field in organic chemistry. Common methods include the Simmons-Smith cyclopropanation of chiral allylic alcohols, transition-metal-catalyzed asymmetric cyclopropanation of alkenes with diazo compounds, and the use of chiral auxiliaries. These methods can be applied to the synthesis of chiral precursors that are then converted to the desired this compound analogues.

For instance, an asymmetric cyclopropanation of a suitable alkene precursor could yield an enantiomerically enriched cyclopropyl intermediate. This intermediate would then be carried forward through the remaining synthetic steps to produce the final chiral this compound analogue. The choice of catalyst and chiral ligand is crucial for achieving high levels of enantioselectivity in these reactions.

While specific examples of stereoselective syntheses of this compound analogues are not readily found in the public domain, the general principles of asymmetric synthesis provide a clear roadmap for their preparation. The development of such stereoselective routes is a key area of research for unlocking the full potential of this chemical scaffold.

| Stereoselective Approach | Key Features |

| Asymmetric Cyclopropanation | Use of chiral catalysts or auxiliaries to induce stereoselectivity |

| Resolution of Racemates | Separation of enantiomers from a racemic mixture |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule |

Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropylnicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

The proton NMR (¹H NMR) spectrum of 2-Cyclopropylnicotinonitrile is anticipated to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclopropyl (B3062369) substituent. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

The protons on the pyridine ring (H4, H5, and H6) are expected to show characteristic splitting patterns due to spin-spin coupling. H6, being adjacent to the nitrogen atom, would likely be the most deshielded. The cyclopropyl protons would appear more upfield and would also exhibit complex splitting due to geminal and vicinal coupling.

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H4 | 8.60 - 8.80 | Doublet of Doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 2.0 | 1H |

| H5 | 7.40 - 7.60 | Doublet of Doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 5.0 | 1H |

| H6 | 8.80 - 9.00 | Doublet of Doublets (dd) | J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 2.0 | 1H |

| CH (cyclopropyl) | 2.00 - 2.20 | Multiplet (m) | - | 1H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation of the molecule.

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. huji.ac.il Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity. compoundchem.com The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. udel.edu

In this compound, the carbon atoms of the pyridine ring are expected to resonate at lower field (higher ppm) compared to the sp³ hybridized carbons of the cyclopropyl group. The nitrile carbon has a characteristic chemical shift in the 115-125 ppm range. compoundchem.comyoutube.com The quaternary carbon (C2) attached to the cyclopropyl group and the carbon (C3) attached to the nitrile group would likely show weaker signals. youtube.com

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | 160 - 165 |

| C3 | 110 - 115 |

| C4 | 150 - 155 |

| C5 | 125 - 130 |

| C6 | 155 - 160 |

| CN | 117 - 122 |

| CH (cyclopropyl) | 15 - 20 |

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals, especially in complex molecules. wikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between coupled protons. wikipedia.org For this compound, cross-peaks would be expected between H4, H5, and H6 on the pyridine ring, confirming their connectivity. Correlations would also be observed among the protons of the cyclopropyl group and potentially between the cyclopropyl methine proton and the adjacent methylene protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. wikipedia.org An HSQC spectrum would show cross-peaks connecting the signals of H4, H5, and H6 to their corresponding carbons C4, C5, and C6. Similarly, the cyclopropyl CH and CH₂ proton signals would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For instance, the protons of the cyclopropyl group would show correlations to the C2 and C3 carbons of the pyridine ring, confirming the point of attachment. The H4 proton might show a correlation to C2 and C6, and H6 could show correlations to C2 and C4.

The choice of solvent can significantly influence NMR spectra, causing changes in the chemical shifts of protons and carbons. reddit.com These effects arise from interactions between the solute and solvent molecules, such as hydrogen bonding, and the solvent's magnetic anisotropy. osu.edu

For a polar molecule like this compound, using solvents of different polarities (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) would likely lead to noticeable changes in the chemical shifts. illinois.eduresearchgate.netsysu.edu.cn Aromatic solvents like benzene-d₆ are known to cause significant shifts, particularly for protons located on the periphery of the solute molecule, due to the ring current effect of the solvent. Protons on the pyridine ring would be particularly sensitive to these solvent-induced shifts. Comparing spectra in different solvents can sometimes help to resolve overlapping signals and provide additional structural information. reddit.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands that correspond to the vibrations of its functional groups.

Nitrile (C≡N) Stretch : The most prominent and diagnostic peak would be the stretching vibration of the nitrile group. This typically appears as a sharp, medium-to-strong intensity band in the region of 2220-2260 cm⁻¹.

Aromatic C=C and C=N Stretches : The pyridine ring will give rise to several bands in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds within the aromatic system.

C-H Stretches : The spectrum will also feature C-H stretching vibrations. The aromatic C-H stretches of the pyridine ring are expected to appear above 3000 cm⁻¹. The C-H stretches of the cyclopropyl group will be observed just below 3000 cm⁻¹.

Cyclopropyl Ring Vibrations : The cyclopropyl ring itself may show characteristic "ring breathing" vibrations, although these can be weaker and harder to assign definitively.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (Cyclopropyl) | 2850 - 3000 | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2260 | Sharp, Medium-Strong |

Analysis of Vibrational Modes

The cyclopropyl group exhibits several characteristic vibrational modes. The C-H stretching vibrations of the cyclopropyl ring are typically observed in the region of 3100-3000 cm⁻¹. The ring deformation modes, often referred to as "ring breathing," are also characteristic and appear at lower frequencies.

The pyridine ring , as a heteroaromatic system, has a complex set of vibrational modes. The C-H stretching vibrations of the aromatic ring are generally found in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring give rise to a series of bands, typically in the 1600-1400 cm⁻¹ range. Ring breathing vibrations of the pyridine moiety are also observed in the fingerprint region.

The nitrile group (C≡N) has a very characteristic and strong stretching vibration that appears in a relatively clear region of the infrared spectrum, typically between 2240 and 2210 cm⁻¹. The intensity and exact position of this band can be influenced by the electronic effects of the substituents on the pyridine ring.

A study on nicotinamide, a structurally related molecule, provides insight into the vibrational spectra of substituted pyridines. In that study, both FT-IR and FT-Raman spectra were recorded and analyzed with the aid of computational methods, allowing for the assignment of various vibrational modes. emory.edu

The combined vibrational spectrum of this compound would therefore be expected to show a superposition of these characteristic group frequencies. The high-frequency region would be dominated by the C-H stretching modes of the cyclopropyl and pyridine moieties. The nitrile stretching band would be a prominent feature around 2230 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a complex series of bands arising from the ring vibrations of both the cyclopropyl and pyridine groups, as well as various bending and deformation modes.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Cyclopropyl | C-H stretch | 3100-3000 |

| Ring deformation | Lower frequency region | |

| Pyridine | C-H stretch | 3100-3000 |

| C=C, C=N stretch | 1600-1400 | |

| Ring breathing | Fingerprint region |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is primarily determined by the electronic transitions within the nicotinonitrile chromophore. The cyclopropyl group, being a saturated substituent, is not expected to contribute significantly to the absorption in the UV-Vis region. The UV-Vis spectrum of pyridine and its derivatives is characterized by π → π* and n → π* transitions.

Pyridine itself exhibits absorption maxima around 250 nm and 262 nm. researchgate.net For substituted pyridines, the position and intensity of these absorption bands can be shifted depending on the nature and position of the substituents. Electron-donating or electron-withdrawing groups can cause bathochromic (red shift) or hypsochromic (blue shift) shifts of the absorption maxima. A study on substituted 2,4,6-triphenylpyridines demonstrated how different substituents influence the UV-Vis absorption and fluorescence spectra. researchgate.net

In the case of this compound, the nitrile group acts as an electron-withdrawing group, which can influence the energy of the molecular orbitals involved in the electronic transitions. The electronic transitions in organic molecules like this can be broadly categorized as σ → σ, π → π, n → σ, and n → π. wikipedia.org For this compound, the most relevant transitions in the accessible UV-Vis range are the π → π* and n → π* transitions associated with the pyridine ring and the nitrile group. The π → π* transitions are generally more intense than the n → π* transitions.

Based on the data for related compounds, it is expected that this compound will exhibit absorption maxima in the UV region, likely in the range of 250-300 nm. The exact λmax would be influenced by the interplay of the electronic effects of the cyclopropyl and nitrile substituents on the pyridine ring.

UV-Vis spectroscopy is a well-established technique for the quantitative analysis of compounds that absorb UV or visible light, based on the Beer-Lambert law. zenodo.org This technique can be applied to the determination of the concentration of this compound and its derivatives in solution.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

A study on the quantitative analysis of nicotine, a related pyridine derivative, demonstrated the use of UV-Vis spectrophotometry for its determination. researchgate.netjddtonline.info The method was validated for linearity, precision, and accuracy. Similarly, a derivative UV spectroscopic method was developed for the simultaneous estimation of nicotinamide and tretinoin in binary mixtures, showcasing the utility of this technique for analyzing multi-component samples containing pyridine derivatives. nih.gov

Therefore, a validated UV-Vis spectrophotometric method could be developed for the routine quantitative analysis of this compound in various matrices, provided that potential interferences from other components are considered and appropriately addressed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. chemguide.co.uklibretexts.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight of the compound.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. libretexts.org For this compound, several fragmentation pathways can be anticipated based on its structure. The fragmentation of 2-substituted pyrrole derivatives has been shown to be significantly influenced by the nature of the substituent at the 2-position. nih.gov

Common fragmentation patterns for this molecule could include:

Loss of the cyclopropyl group: Cleavage of the bond between the pyridine ring and the cyclopropyl group could lead to the formation of a nicotinonitrile radical cation and a cyclopropyl radical, or vice versa.

Fragmentation of the cyclopropyl ring: The cyclopropyl ring itself can undergo fragmentation, for example, by losing ethene (C₂H₄).

Loss of HCN: A characteristic fragmentation pathway for pyridine and its derivatives is the loss of a neutral molecule of hydrogen cyanide (HCN). chempap.org

Cleavage of the nitrile group: The C-CN bond could also cleave, leading to the loss of a CN radical.

The relative abundance of the fragment ions in the mass spectrum provides valuable information about the stability of the ions and the corresponding neutral fragments. The most stable carbocations will often give rise to the most intense peaks in the spectrum. libretexts.org

Table 2: Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) |

|---|---|---|

| M⁺ | C₃H₅• (cyclopropyl radical) | [M - C₃H₅]⁺ |

| M⁺ | HCN | [M - HCN]⁺ |

| M⁺ | CN• | [M - CN]⁺ |

The choice of ionization technique in mass spectrometry is crucial and depends on the properties of the analyte and the desired information. uky.edubitesizebio.comlibretexts.org For the analysis of this compound, several ionization methods could be employed.

Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample. emory.edu EI typically leads to extensive fragmentation, which is useful for structural elucidation by providing a detailed fragmentation pattern. However, the molecular ion peak may be weak or absent for some compounds.

Chemical Ionization (CI): CI is a "softer" ionization method that involves the ionization of a reagent gas, which then ionizes the analyte molecules through proton transfer or other reactions. libretexts.org CI generally produces less fragmentation than EI, resulting in a more prominent molecular ion or protonated molecule peak ([M+H]⁺), which is useful for confirming the molecular weight.

Electrospray Ionization (ESI): ESI is a soft ionization technique particularly well-suited for polar and thermally labile molecules. bitesizebio.comacdlabs.com It is often coupled with liquid chromatography (LC-MS). For this compound, ESI would likely produce a strong protonated molecule peak ([M+H]⁺) with minimal fragmentation.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar and more volatile compounds than ESI. uky.edu It is also compatible with LC-MS.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique primarily used for large molecules, but it can also be applied to smaller organic molecules. bitesizebio.com

The choice between these techniques would depend on the specific analytical goal. For detailed structural information, EI would be valuable. For unambiguous molecular weight determination, especially when coupled with a separation technique like LC, ESI or APCI would be the preferred methods.

Computational Chemistry and Theoretical Investigations of 2 Cyclopropylnicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of the electronic characteristics of 2-Cyclopropylnicotinonitrile. These theoretical investigations are fundamental to predicting the molecule's stability, reactivity, and spectroscopic properties. While specific, experimentally validated computational data for this compound is not extensively documented in publicly available literature, the principles of these calculations allow for a robust theoretical characterization.

Electronic Structure Analysis (HOMO-LUMO Energies and Gap)

The electronic structure of a molecule is central to its chemical reactivity. This is often analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

Table 1: Hypothetical Frontier Orbital Energies for this compound This table presents illustrative values based on typical calculations for similar aromatic nitriles. Actual values would require specific computation.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -7.0 |

| LUMO Energy (ELUMO) | -1.5 |

Electrostatic Potential and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the three-dimensional charge distribution of a molecule. libretexts.orgdeeporigin.com These maps illustrate the electrostatic potential on the molecule's surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). avogadro.cc

In an MEP map, different colors are used to represent varying levels of electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue represents areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. researchgate.net For this compound, the nitrogen atom of the pyridine (B92270) ring and the nitrile group would be expected to be electron-rich regions (colored red to yellow), making them potential sites for interaction with electrophiles. The hydrogen atoms of the cyclopropyl (B3062369) and pyridine rings would likely be electron-poor regions (colored blue). Understanding this charge distribution is vital for predicting intermolecular interactions. deeporigin.com

Dipole Moment Calculations

Theoretical calculations can predict the dipole moment of a molecule with high accuracy. For this compound, the presence of two electronegative nitrogen atoms (one in the pyridine ring and one in the nitrile group) would lead to a significant separation of charge. The nitrile group is a strong electron-withdrawing group, which would pull electron density from the pyridine ring system. This would result in a substantial net dipole moment. The magnitude and orientation of this dipole moment influence the molecule's solubility in polar solvents and its interaction with other polar molecules and external electric fields.

Table 2: Hypothetical Dipole Moment Calculation for this compound

| Parameter | Value |

|---|

Note: This is an estimated value. The actual dipole moment would depend on the precise geometry and charge distribution obtained from quantum chemical calculations.

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational analysis can predict a molecule's infrared (IR) and Raman spectra. github.ionih.gov These calculations determine the normal modes of vibration and their corresponding frequencies. github.io Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule.

For this compound, key vibrational frequencies would include:

C≡N stretch: A strong, sharp absorption band characteristic of the nitrile group, typically appearing in the 2220-2260 cm⁻¹ region of the IR spectrum.

C=C and C=N stretches: Vibrations associated with the pyridine ring, found in the 1400-1600 cm⁻¹ range.

C-H stretches: Vibrations from the aromatic and cyclopropyl C-H bonds, usually appearing around 3000-3100 cm⁻¹.

Cyclopropyl ring modes: Characteristic bending and stretching vibrations of the three-membered ring.

By comparing calculated frequencies with experimental spectra, researchers can confirm the molecular structure and assign specific absorption bands to particular vibrational modes. nih.govmdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are used to explore the conformational landscape and structural dynamics of molecules.

Conformational Analysis and Energy Minimization

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. This is achieved through energy minimization, a computational process that adjusts the molecular geometry to find the lowest energy state.

Given the structural similarity, it is highly probable that this compound also adopts a similar bisected conformation as its most stable state. The nitrile group at the 3-position is not expected to significantly alter this preference. Energy minimization calculations would confirm this by comparing the relative energies of the bisected conformer with other possible orientations, such as a "perpendicular" conformer where the ring is rotated 90 degrees.

Table 3: Relative Energies of Potential this compound Conformers

| Conformer | Dihedral Angle (C3-C2-Ccyclopropyl-H) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Bisected | ~0° | 0.00 (most stable) | >99% |

Note: Values are based on the known stability of the analogous 2-cyclopropylpyridine (B3349194) and represent a qualitative prediction.

Ligand-Target Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the interaction between a ligand, such as this compound, and its biological target, typically a protein or enzyme. The primary goal of ligand-target docking is to predict the binding mode and affinity, which is often represented as a scoring function. youtube.com

The process involves two key components: a search algorithm and a scoring function. mdpi.com The search algorithm generates a variety of possible conformations (poses) of the ligand within the binding site of the target protein. youtube.com The scoring function then estimates the binding energy for each pose, allowing for the identification of the most favorable binding orientation. indexcopernicus.com A lower binding affinity value, typically measured in kcal/mol, indicates a more stable and favorable interaction. nih.gov

In the context of this compound, docking studies would be crucial for identifying potential protein targets and elucidating the specific interactions that govern its biological activity. For instance, given its structural similarity to nicotinic compounds, a relevant target for docking studies could be the Acetylcholine (B1216132) Binding Protein (AChBP), which serves as a structural and functional homolog of the ligand-binding domain of nicotinic acetylcholine receptors (nAChRs). researchgate.netsci-hub.se

The interactions identified through docking are typically visualized to understand the key residues involved in the binding. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. youtube.com By analyzing these interactions, researchers can understand the structural basis for the ligand's affinity and selectivity, which is vital information for designing new molecules with improved efficacy. jocpr.com

| Concept | Description | Relevance to this compound |

|---|---|---|

| Binding Affinity | The strength of the binding interaction between the ligand and its target, often expressed as a negative score (e.g., kcal/mol). A more negative value implies stronger binding. nih.gov | Predicts how strongly this compound might bind to a potential biological target. |

| Binding Pose | The specific orientation and conformation of the ligand within the target's binding site. mdpi.com | Reveals the three-dimensional arrangement of this compound when interacting with a receptor. |

| Key Residues | Specific amino acids within the protein's binding site that form crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. indexcopernicus.com | Identifies the parts of the target protein that are essential for recognizing and binding this compound. |

| Scoring Function | A mathematical method used to approximate the binding free energy of the protein-ligand complex for a given pose. indexcopernicus.com | Ranks different binding poses to identify the most likely and stable interaction mode. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build mathematical models to correlate the chemical structure of compounds with their biological activities or properties. jocpr.comdrugdesign.org This technique is fundamental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanisms of action. nih.govmdpi.com

Development of QSAR Models for Biological Activity Prediction

The development of a QSAR model is a systematic process that involves several key steps. researchgate.net First, a dataset of compounds with known biological activities is compiled. For this compound, this would involve synthesizing and testing a series of its derivatives to obtain experimental activity data, such as IC50 values. mdpi.com

Next, molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure. jocpr.com A statistical method, such as Multiple Linear Regression (MLR), is then used to generate a mathematical equation that links the descriptors to the biological activity. nih.gov

The final and most critical step is the validation of the model to ensure its robustness and predictive power. jocpr.com This is typically done using internal validation techniques like cross-validation and external validation with an independent test set of compounds. nih.gov A statistically significant QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. nih.gov The quality of a QSAR model is often assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q² or RCV²). nih.govmdpi.com

Descriptors Used in QSAR Analysis (e.g., LogP, Polarizability, Surface Area)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are the foundation of QSAR modeling, encoding information about the chemical structure in a quantitative form. nih.gov Descriptors can be broadly categorized into several types, including physicochemical, topological, electronic, and steric parameters. nih.govresearchgate.net

For a QSAR study on this compound and its analogs, a variety of descriptors would be calculated to capture the structural features responsible for their biological activity.

| Descriptor Type | Example | Description |

|---|---|---|

| Physicochemical | LogP (Partition Coefficient) | Measures the hydrophobicity of a molecule, which influences its absorption and distribution. nih.gov |

| Physicochemical | Molar Refractivity (MR) | Relates to the volume of a molecule and its polarizability, affecting binding interactions. nih.gov |

| Electronic | Dipole Moment | Indicates the polarity of the molecule, which is important for electrostatic interactions with a target. nih.gov |

| Steric/Topological | Molecular Weight (MW) | Represents the size of the molecule. nih.gov |

| Steric/Topological | Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and is a good predictor of drug transport properties. |

3D-QSAR Methodologies

Three-dimensional QSAR (3D-QSAR) methods extend the traditional QSAR approach by considering the three-dimensional properties of molecules. nih.gov These techniques are particularly powerful as they provide insights into how the steric and electrostatic fields of a ligand interact with its biological target, offering a more intuitive guide for molecular design. mdpi.com

Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

CoMFA: In CoMFA, each molecule in a dataset is placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom. These energy values serve as the descriptors for building the QSAR model. mdpi.com The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure could enhance or diminish activity. nih.gov

CoMSIA: CoMSIA is similar to CoMFA but calculates similarity indices based on additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and comprehensive understanding of the structure-activity relationship. nih.gov

For this compound, a 3D-QSAR study would require a set of aligned analogs and their corresponding biological activities. The resulting contour maps would indicate, for example, where bulky groups might be favorable (steric map) or where positive or negative charges could improve binding affinity (electrostatic map). mdpi.com

Theoretical Prediction of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools for the theoretical prediction of reaction mechanisms and pathways. chemrxiv.org Using methods like Density Functional Theory (DFT), researchers can model chemical reactions at the atomic level, providing detailed information about transition states, intermediates, and reaction energetics. nih.gov This knowledge is invaluable for understanding how a molecule like this compound might be synthesized, how it degrades, or how it might react in a biological system.

The process typically involves:

Reactant and Product Optimization: The 3D structures of reactants and products are computationally optimized to find their lowest energy conformations. nih.gov

Transition State (TS) Search: A key step is locating the transition state structure, which represents the highest energy point along the reaction coordinate. This is a critical and challenging part of the calculation. chemrxiv.org

Energy Profile Calculation: By calculating the energies of the reactants, transition states, and products, an energy profile for the reaction pathway can be constructed. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. nih.gov

Pathway Elucidation: For complex reactions, multiple competing pathways may exist. Computational studies can explore these different routes to determine the most favorable mechanism under specific conditions. chemrxiv.org

For this compound, theoretical studies could predict the most efficient synthetic route or identify potential metabolic pathways by modeling its interaction with metabolic enzymes.

Analysis of Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. d-nb.infomdpi.com These descriptors are derived from the way the electron density of a molecule changes and can predict the most likely sites for electrophilic, nucleophilic, or radical attack. frontiersin.org This analysis is crucial for understanding a molecule's stability, reactivity, and potential toxicity. nih.gov

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap and are generally less reactive. d-nb.infomdpi.com

Chemical Potential (μ): Related to the electronegativity of the molecule, it describes the tendency of electrons to escape from the system. nih.gov

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. d-nb.infonih.gov

In addition to these global descriptors, local reactivity descriptors like Fukui functions are used to identify the most reactive atoms or regions within a molecule. nih.govchemrxiv.org The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the molecule, thus highlighting sites susceptible to nucleophilic (attack by an electron donor) or electrophilic (attack by an electron acceptor) attack. frontiersin.org

| Descriptor | Symbol | Chemical Interpretation |

|---|---|---|

| Ionization Potential | I | The energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity | A | The energy released when an electron is added (approximated as -ELUMO). |

| Chemical Hardness | η | Measures resistance to charge transfer. Calculated as (I - A) / 2. d-nb.info |

| Electronegativity | χ | The power of an atom or molecule to attract electrons. Calculated as (I + A) / 2. |

| Electrophilicity Index | ω | A measure of the energy lowering of a system when it accepts electrons. Calculated as μ² / (2η). d-nb.info |

| Fukui Function | f(r) | Identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. chemrxiv.org |

By calculating these descriptors for this compound, one could predict its chemical behavior, such as its stability in different environments and the specific atoms most likely to participate in chemical reactions.

Biological Activity and Medicinal Chemistry Research of 2 Cyclopropylnicotinonitrile

Enzymatic Inhibition Studies

Inhibition of Human Dihydroorotate (B8406146) Dehydrogenase (DHODH) by Derivatives

Research into the biological activities of compounds structurally related to 2-cyclopropylnicotinonitrile has identified potent inhibitory effects on human dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a significant target for therapeutic intervention in various diseases, including viral infections and cancer.

A notable derivative, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, has demonstrated significant inhibitory activity against human DHODH. The inhibition of DHODH by this compound was confirmed through a series of in vitro assays, which included direct enzymatic tests. The structure-activity relationship (SAR) studies of this class of compounds were guided by a phenotypic assay that measured the replication of the measles virus, indicating that the antiviral mechanism is linked to DHODH inhibition.

The introduction of a cyclopropyl (B3062369) group at the 5-position of the pyridine (B92270) ring was found to be a key factor in enhancing the inhibitory activity against virus replication, which serves as a proxy for DHODH inhibition in these studies. This finding highlights the importance of the cyclopropyl moiety in the interaction with the enzyme's active site. Further investigations have shown that this molecule is more active than established DHODH inhibitors like brequinar (B1684385) and teriflunomide, suggesting its potential as a lead compound for the development of new immunosuppressive agents.

Plasma Kallikrein Inhibition Potential of Analogues

There is currently no publicly available scientific literature detailing the investigation of this compound or its direct analogues as inhibitors of plasma kallikrein.

Characterization of Inhibitory Potency (e.g., IC50 values)

The inhibitory potency of derivatives of this compound against human DHODH has been characterized primarily through antiviral assays, which provide a measure of the compound's effectiveness in a cellular context. The potency is often expressed as the pMIC50, which is the negative logarithm of the molar concentration that inhibits 50% of viral replication.

In a study of 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives, the introduction of a cyclopropyl group at the 5-position of the pyridine ring (compound 6q) resulted in a significant improvement in the inhibition of measles virus replication, with a pMIC50 value of 7.0. This was a notable increase compared to analogues with other substituents at the same position. For instance, derivatives with a cyano, an ester, or a methyl ketone group at position 5 showed a loss of effect. The branched isopropyl derivative was found to be an order of magnitude less active than its cyclopropyl counterpart.

| Compound | Substituent at Position 5 | pMIC50 (Measles Virus Replication) |

|---|---|---|

| Derivative 1 | Cyano | < 5.0 |

| Derivative 2 | Ester | < 5.0 |

| Derivative 3 | Methyl Ketone | < 5.0 |

| 6u | Isopropyl | 5.9 |

| 6q | Cyclopropyl | 7.0 |

Cellular Assay-Based Investigations

Antiviral Activity Assessments (e.g., Measles Virus Replication Assay)

The antiviral properties of this compound derivatives have been evaluated, with a focus on their ability to inhibit the replication of the measles virus. These assessments are closely linked to the compounds' inhibitory effects on human DHODH, as the depletion of the pyrimidine pool is a key mechanism for halting viral proliferation.

The structure-activity relationship studies for a series of azine-bearing analogues were conducted using a whole-cell measles virus replication assay. The highly active derivative, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, was identified through this screening process. Its antiviral effect was confirmed in cell-based assays, demonstrating the potential of this chemical scaffold in developing new antiviral agents.

The data indicates that the presence of the cyclopropyl group is a significant determinant of the antiviral potency within this class of compounds. When a nitrile group replaced a fluorine atom in a related analogue, a loss of antiviral effect was observed, whereas the combination of a cyclopropyl group with other favorable substitutions led to highly active compounds.

| Compound Modification | Resulting Antiviral Effect (pMIC50) |

|---|---|

| Introduction of a cyclopropyl group (compound 6q) | 7.0 |